molecular formula C7H5ClN2O2S B11887297 Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride

Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride

Cat. No.: B11887297
M. Wt: 216.65 g/mol
InChI Key: BLLVNFOFHCWKGU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridine-5-sulfonyl chloride typically involves the cycloaddition of N-aminopyridine with a suitable sulfonyl chloride precursor. One common method involves the use of a base-mediated [3+2] cycloannulation strategy. Under basic conditions, pyridinium-N-amine and the corresponding dipolar aminide play a crucial role in the cycloaddition reaction, leading to the formation of pyrazolo[1,5-a]pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled reaction environments to facilitate the cycloaddition and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The pyrazole and pyridine rings can engage in cycloaddition reactions with various dienophiles and dipolarophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Products: Formation of sulfonic acids and sulfonates.

    Reduction Products: Formation of sulfinates and sulfides.

Scientific Research Applications

Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The sulfonyl chloride group is particularly reactive, allowing for covalent modification of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and allows for versatile chemical modifications. Its structural rigidity and planarity also contribute to its unique properties, making it a valuable scaffold in drug design and material science .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-5-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-2-4-10-6(5-7)1-3-9-10/h1-5H

InChI Key

BLLVNFOFHCWKGU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C=C1S(=O)(=O)Cl

Origin of Product

United States

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